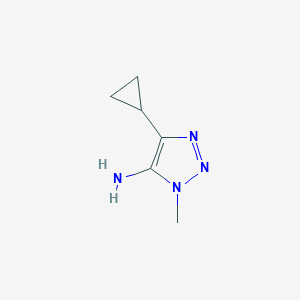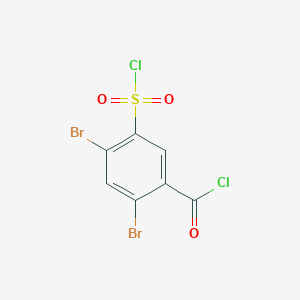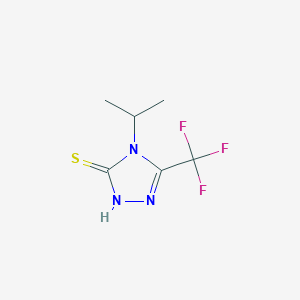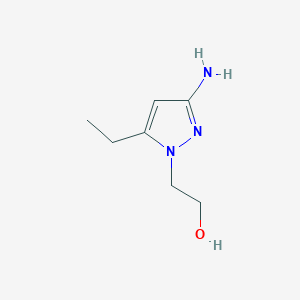
(2-Ethyl-2H-pyrazol-3-yl)-methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Ethyl-2H-pyrazol-3-yl)-methanesulfonyl chloride is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a methanesulfonyl chloride group attached to the pyrazole ring, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethyl-2H-pyrazol-3-yl)-methanesulfonyl chloride typically involves the reaction of (2-Ethyl-2H-pyrazol-3-yl)-methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
(2-Ethyl-2H-pyrazol-3-yl)-methanol+Methanesulfonyl chloride→(2-Ethyl-2H-pyrazol-3-yl)-methanesulfonyl chloride+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with efficient stirring and temperature control to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(2-Ethyl-2H-pyrazol-3-yl)-methanesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The methanesulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: In the presence of water, the methanesulfonyl chloride group can hydrolyze to form (2-Ethyl-2H-pyrazol-3-yl)-methanesulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reaction is typically carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran, with a base such as triethylamine to neutralize the hydrochloric acid formed.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Hydrolysis: The reaction with water can be carried out under mild acidic or basic conditions to facilitate the hydrolysis process.
Major Products Formed
Nucleophilic Substitution: The major products are the corresponding substituted pyrazole derivatives.
Oxidation and Reduction: The products depend on the specific reagents used and the reaction conditions.
Hydrolysis: The major product is (2-Ethyl-2H-pyrazol-3-yl)-methanesulfonic acid.
Scientific Research Applications
(2-Ethyl-2H-pyrazol-3-yl)-methanesulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex pyrazole derivatives and other heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a precursor for the synthesis of biologically active molecules.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2-Ethyl-2H-pyrazol-3-yl)-methanesulfonyl chloride is primarily based on its ability to act as an electrophile in nucleophilic substitution reactions. The methanesulfonyl chloride group is highly reactive towards nucleophiles, allowing the compound to form covalent bonds with various nucleophilic species. This reactivity is exploited in the synthesis of more complex molecules and in the study of enzyme inhibition, where the compound can covalently modify active site residues.
Comparison with Similar Compounds
Similar Compounds
- (2-Methyl-2H-pyrazol-3-yl)-methanesulfonyl chloride
- (2-Propyl-2H-pyrazol-3-yl)-methanesulfonyl chloride
- (2-Phenyl-2H-pyrazol-3-yl)-methanesulfonyl chloride
Uniqueness
(2-Ethyl-2H-pyrazol-3-yl)-methanesulfonyl chloride is unique due to the presence of the ethyl group on the pyrazole ring, which can influence its reactivity and the types of reactions it undergoes. The ethyl group can also affect the compound’s solubility and stability, making it distinct from other similar compounds with different substituents on the pyrazole ring.
Properties
Molecular Formula |
C6H9ClN2O2S |
|---|---|
Molecular Weight |
208.67 g/mol |
IUPAC Name |
(2-ethylpyrazol-3-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C6H9ClN2O2S/c1-2-9-6(3-4-8-9)5-12(7,10)11/h3-4H,2,5H2,1H3 |
InChI Key |
BFIZDEHPIKBYMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[(3-aminocyclopentyl)methyl]cyclopropanecarboxamide](/img/structure/B13180636.png)


![2-Bromo-6-methylimidazo[2,1-b][1,3,4]thiadiazole-5-sulfonyl chloride](/img/structure/B13180649.png)

![2-[(2,4-Difluorophenyl)sulfanyl]acetaldehyde](/img/structure/B13180668.png)



![Methyl 2-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13180694.png)

